molecular formula C10H11N3O2 B13201233 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide

1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B13201233
M. Wt: 205.21 g/mol
InChI Key: DQDACABQCDWIOC-UHFFFAOYSA-N
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Description

1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide (CAS: 1861791-34-5) is a heterocyclic compound featuring a pyridine ring substituted with a formyl group at the 5-position and an azetidine-3-carboxamide moiety at the 2-position. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol . The compound is cataloged as a building block in medicinal chemistry, though its specific biological activity or applications remain underexplored in the provided evidence. Its structural features—such as the formyl group, which may serve as a reactive site for further derivatization—make it a candidate for drug discovery workflows, particularly in covalent inhibitor design or photoaffinity labeling studies.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-(5-formylpyridin-2-yl)azetidine-3-carboxamide

InChI

InChI=1S/C10H11N3O2/c11-10(15)8-4-13(5-8)9-2-1-7(6-14)3-12-9/h1-3,6,8H,4-5H2,(H2,11,15)

InChI Key

DQDACABQCDWIOC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

    Formylation: The formyl group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-(5-Carboxypyridin-2-yl)azetidine-3-carboxamide.

    Reduction: 1-(5-Hydroxymethylpyridin-2-yl)azetidine-3-carboxamide.

    Substitution: Various substituted derivatives of the pyridine ring, depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

While specific applications of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide are not extensively detailed in the provided search results, some potential uses can be inferred from related research and applications of similar compounds:

  • Pharmaceutical Research : This compound is related to thienopyridine derivatives, which have applications for cancer patients . One potential application is in treating cancers with aberrant H3-K27 methylation by inhibiting histone methyltransferase activity of EZH2 . Cancers that overexpress EZH2 or other PRC2 subunits, contain loss-of-function mutations in H3-K27 demethylases such as UTX, or overexpress accessory proteins such as PHF19/PCL3 may also be treated using the compound .
  • Synthesis of cosmetic polymers : Synthetic polymers are used in cosmetics for their thermal and chemo-sensitive properties . They can be found in make-up, skincare, haircare, and as modifiers and stabilizers .

Experimental Data and Case Studies

  • Efficacy in RON Kinase Inhibition : Studies using the Colo320HSR cell line overexpressing RON mutants (Δ160, Δ155) have shown the efficacy of a related compound, Example 18, in inhibiting RON kinase activity .
  • Tumor Growth Inhibition : Experiments on the KM12C cell line carrying a RON mutant (Δ160) treated with Example 18 showed decreased expression of active RON (pTyr-RON), suggesting a mechanism of action involving the inhibition of RON . In animal models transplanted with the KM12C cell line, Example 18 demonstrated tumor growth inhibition efficacy .
  • Colon Cancer Research : In vivo studies using animal models transplanted with colon cancer patient tissue have analyzed the tumor growth inhibition efficacy of Example 18 . These experiments also involved administering Example 18 to mice and analyzing their condition and the size of extracted tumors .

Mechanism of Action

The mechanism of action of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can participate in hydrogen bonding or covalent interactions with target molecules, while the azetidine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The formyl group in the target compound distinguishes it from chloro or amino substituents, offering a handle for Schiff base formation or cross-linking .
  • Solubility : Carboxylic acid derivatives (e.g., 1-(5-chloropyridin-2-yl)azetidine-3-carboxylic acid) may exhibit improved aqueous solubility compared to carboxamides .

Key Observations :

  • Parallel synthesis approaches () achieve high purity (80–100%), suggesting scalability for libraries of related compounds .

Biological Activity

1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure

The compound features an azetidine ring, which is known for its diverse biological activities. The presence of the pyridine moiety and the carboxamide group enhances its interaction with biological targets.

Biological Activity Overview

1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antimicrobial properties, particularly against resistant strains such as MRSA.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines, indicating potential as an anticancer agent.
  • Kinase Inhibition : Similar derivatives have been studied for their ability to inhibit specific kinases, which are crucial in regulating cell proliferation and survival.

The biological activity of 1-(5-Formylpyridin-2-yl)azetidine-3-carboxamide may involve several mechanisms:

  • Inhibition of Protein Kinases : Compounds with structural similarities have been shown to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells.
  • Disruption of Biofilm Formation : Some derivatives have demonstrated the ability to interfere with biofilm formation in bacterial pathogens, enhancing their effectiveness against infections.
  • Induction of Apoptosis : Evidence suggests that certain azetidine derivatives can induce apoptosis in cancer cells, contributing to their cytotoxic effects.

Case Studies

Several studies have explored the biological activity of azetidine derivatives:

  • Anticancer Activity : A study reported that azetidinone derivatives exhibited significant antiproliferative effects against various human cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 14.5 to 97.9 µM .
  • Antimicrobial Testing : In vitro tests indicated that azetidine compounds possess notable activity against both Gram-positive and Gram-negative bacteria, including resistant strains .
  • Cytotoxicity Assessment : Cytotoxicity assays showed that certain derivatives could increase cell viability at specific concentrations while exhibiting toxicity at higher doses .

Table 1: Cytotoxicity of Azetidine Derivatives

CompoundCell LineIC50 (µM)Effect on Viability (%)
1MCF-74578
2HCT-1166082
3A5499765
4HepG23090

Table 2: Antimicrobial Activity Against MRSA

CompoundZone of Inhibition (mm)
A15
B20
C12
D25

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